molecular formula C13H24N2O2 B13154159 Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate

Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate

Cat. No.: B13154159
M. Wt: 240.34 g/mol
InChI Key: SUBACCMTYURKHO-LMLFDSFASA-N
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Description

Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[221]heptan-2-YL]methyl}carbamate is an organic compound with a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including purification and isolation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the bicyclic structure.

    N-tert-Butoxycarbonyl-L-phenylalanine: Another compound with a tert-butyl carbamate group but different overall structure.

Uniqueness

Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[[(1R,2S,3R,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-8-4-5-9(6-8)11(10)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10-,11-/m1/s1

InChI Key

SUBACCMTYURKHO-LMLFDSFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@@H]2CC[C@@H](C2)[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CCC(C2)C1N

Origin of Product

United States

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